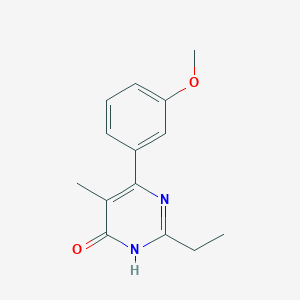![molecular formula C20H22N4O B7356282 3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol](/img/structure/B7356282.png)
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol, also known as MPMD, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPMD is a diazo compound that contains an indole ring, which is a common structural motif in many biologically active compounds. The unique chemical structure of MPMD makes it an interesting target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol is not fully understood, but it is thought to involve modulation of the sigma-1 receptor and the NMDA receptor. This compound has been shown to increase calcium influx through the sigma-1 receptor, which may contribute to its effects on neuronal function. This compound has also been shown to modulate the activity of the NMDA receptor, which may contribute to its effects on learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to increase the release of acetylcholine and dopamine in rat brain slices. In vivo, this compound has been shown to improve learning and memory in mice, and to have antidepressant-like effects in rats. This compound has also been shown to have analgesic effects in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol has several advantages as a research tool, including its potency and selectivity for the sigma-1 receptor and the NMDA receptor. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to use in some assays. Additionally, the effects of this compound on neuronal function may be complex and difficult to interpret.
Direcciones Futuras
There are several potential future directions for research on 3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate system. Finally, the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders warrant further investigation.
Métodos De Síntesis
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-methylbenzenediazonium tetrafluoroborate with 6-hydroxyindole in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound as a yellow-orange solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol has been studied for its potential use as a research tool in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have potent activity at the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling and protein folding. This compound has also been shown to have activity at the NMDA receptor, a protein that is involved in learning and memory.
Propiedades
IUPAC Name |
3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-6-2-3-7-15(14)13-21-23-19-17-9-8-16(24-10-4-5-11-24)12-18(17)22-20(19)25/h2-3,6-9,12,22,25H,4-5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGBSRAVBDAIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN=NC2=C(NC3=C2C=CC(=C3)N4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-butyl-N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,4-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide](/img/structure/B7356210.png)
![6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356215.png)
![2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]acetamide](/img/structure/B7356231.png)

![3-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356237.png)
![1-Methyl-1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)urea](/img/structure/B7356242.png)
![5-cyclopropyl-N-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7356246.png)
![methyl 3-(1H-indol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7356255.png)

![(NE)-N-[(1-ethylbenzimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B7356262.png)
![6-[[2-(hydroxymethyl)piperidin-1-yl]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356289.png)
![2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)
